molecular formula C13H12O4 B11775441 Furan-2-yl(7-methylbenzo[d][1,3]dioxol-5-yl)methanol

Furan-2-yl(7-methylbenzo[d][1,3]dioxol-5-yl)methanol

Cat. No.: B11775441
M. Wt: 232.23 g/mol
InChI Key: ADYDFDMAAYCKHJ-UHFFFAOYSA-N
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Description

Furan-2-yl(7-methylbenzo[d][1,3]dioxol-5-yl)methanol is an organic compound with the molecular formula C13H12O4 and a molecular weight of 232.23 g/mol . This compound features a furan ring and a benzo[d][1,3]dioxole moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl(7-methylbenzo[d][1,3]dioxol-5-yl)methanol typically involves the reaction of furan-2-carbaldehyde with 7-methylbenzo[d][1,3]dioxole-5-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and the concentration of reactants to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(7-methylbenzo[d][1,3]dioxol-5-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Furan-2-yl(7-methylbenzo[d][1,3]dioxol-5-yl)methanol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Furan-2-yl(7-methylbenzo[d][1,3]dioxol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-ylmethanol: A simpler analog with only a furan ring and a hydroxyl group.

    7-Methylbenzo[d][1,3]dioxol-5-ylmethanol: Contains the benzo[d][1,3]dioxole moiety but lacks the furan ring.

Uniqueness

Furan-2-yl(7-methylbenzo[d][1,3]dioxol-5-yl)methanol is unique due to the presence of both the furan and benzo[d][1,3]dioxole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

furan-2-yl-(7-methyl-1,3-benzodioxol-5-yl)methanol

InChI

InChI=1S/C13H12O4/c1-8-5-9(6-11-13(8)17-7-16-11)12(14)10-3-2-4-15-10/h2-6,12,14H,7H2,1H3

InChI Key

ADYDFDMAAYCKHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1OCO2)C(C3=CC=CO3)O

Origin of Product

United States

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